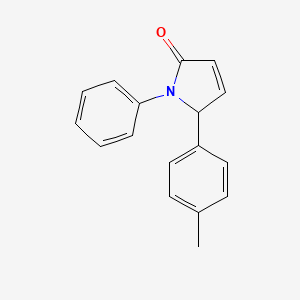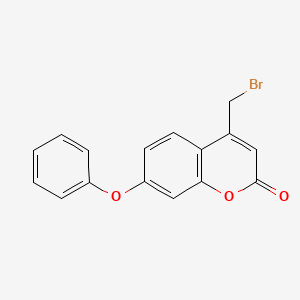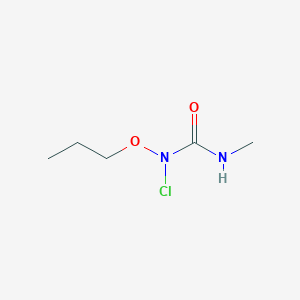
N-Chloro-N'-methyl-N-propoxyurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloro-N’-methyl-N-propoxyurea is an organic compound with the molecular formula C5H11ClN2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a chlorine atom, another by a methyl group, and the third by a propoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Chloro-N’-methyl-N-propoxyurea can be synthesized through a multi-step process. One common method involves the reaction of N-methyl-N-propoxyurea with chlorine gas. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of chlorine .
Industrial Production Methods
Industrial production of N-Chloro-N’-methyl-N-propoxyurea may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the safe and efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Chloro-N’-methyl-N-propoxyurea undergoes several types of chemical reactions, including:
Oxidation: The chlorine atom can be oxidized to form N-chloro-N’-methyl-N-propoxyurea oxide.
Reduction: The compound can be reduced to N-methyl-N-propoxyurea.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-chloro-N’-methyl-N-propoxyurea oxide.
Reduction: N-methyl-N-propoxyurea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Chloro-N’-methyl-N-propoxyurea has several applications in scientific research:
Biology: Investigated for its potential use as a biocide due to its ability to disrupt cellular processes.
Medicine: Explored for its potential as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of N-Chloro-N’-methyl-N-propoxyurea involves the release of chlorine atoms, which can react with various biological molecules. The chlorine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the disruption of cellular processes. This mechanism is similar to that of other chlorinated compounds used as disinfectants and biocides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Chlorosuccinimide: Another chlorinated compound used in organic synthesis for chlorination reactions.
N-Bromosuccinimide: Similar to N-Chlorosuccinimide but with a bromine atom instead of chlorine.
N-Iodosuccinimide: Similar to N-Chlorosuccinimide but with an iodine atom instead of chlorine.
Uniqueness
N-Chloro-N’-methyl-N-propoxyurea is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated urea derivatives. Its combination of chlorine, methyl, and propoxy groups makes it a versatile reagent in organic synthesis and a potential biocide .
Eigenschaften
CAS-Nummer |
502448-01-3 |
|---|---|
Molekularformel |
C5H11ClN2O2 |
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
1-chloro-3-methyl-1-propoxyurea |
InChI |
InChI=1S/C5H11ClN2O2/c1-3-4-10-8(6)5(9)7-2/h3-4H2,1-2H3,(H,7,9) |
InChI-Schlüssel |
ILHHOUBAESGKJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCON(C(=O)NC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
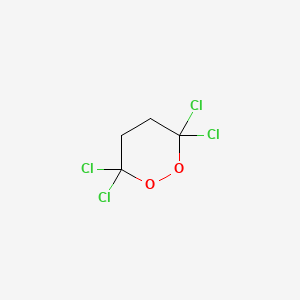
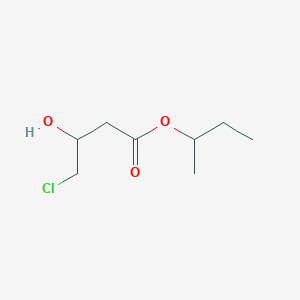
![N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14224190.png)
![3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14224193.png)
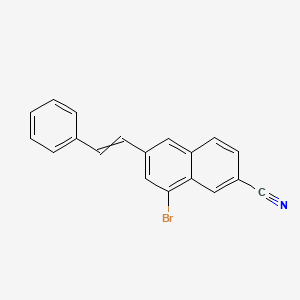
![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)
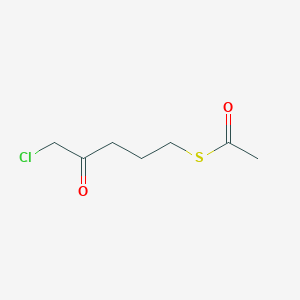
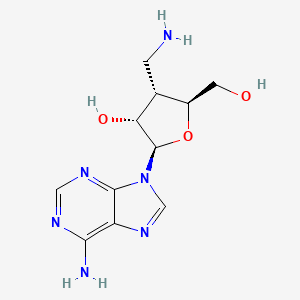
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
